

# 2,6-Dichlorophenyl isocyanate CAS number and molecular structure

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## Compound of Interest

Compound Name: 2,6-Dichlorophenyl isocyanate

Cat. No.: B146599

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## An In-Depth Technical Guide to 2,6-Dichlorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,6-Dichlorophenyl isocyanate**, a key reagent in synthetic chemistry. It details its chemical properties, molecular structure, synthesis, and reactivity, with a focus on its application in the formation of ureas and carbamates, crucial linkages in many biologically active molecules.

## Core Chemical and Physical Properties

**2,6-Dichlorophenyl isocyanate** is a reactive organic compound widely utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity stems from the electrophilic isocyanate functional group, which readily reacts with nucleophiles. The presence of two chlorine atoms on the phenyl ring enhances its electrophilicity.

CAS Number: 39920-37-1

Molecular Structure:

- Molecular Formula:  $C_7H_3Cl_2NO$ <sup>[1]</sup>

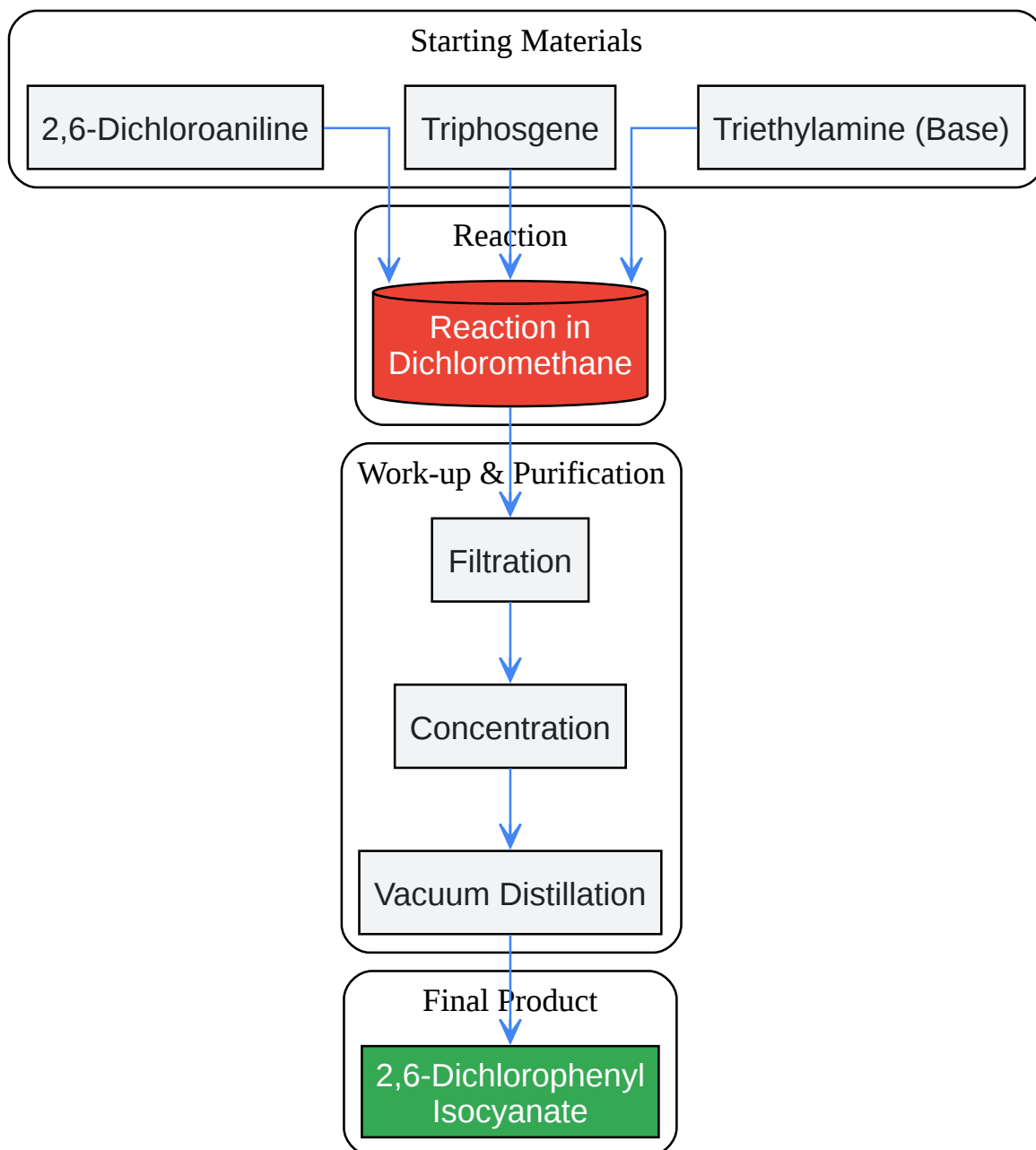
- Molecular Weight: 188.01 g/mol
- SMILES: Clc1cccc(Cl)c1N=C=O
- InChI Key: HMVKMAMIRAVXAN-UHFFFAOYSA-N

The quantitative data for **2,6-Dichlorophenyl isocyanate** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	39920-37-1	
Molecular Formula	C <sub>7</sub> H <sub>3</sub> Cl <sub>2</sub> NO	[1]
Molecular Weight	188.01 g/mol	
Appearance	White to cream to pale brown crystals or fused solid	[2]
Melting Point	42-44 °C	
Boiling Point	101 °C / 5 mmHg	
Purity (Assay by GC)	≥97.5%	[2]

## Synthesis of 2,6-Dichlorophenyl Isocyanate

The most common laboratory-scale synthesis of aryl isocyanates involves the reaction of the corresponding primary amine with a phosgene equivalent, such as triphosgene. This method avoids the use of highly toxic phosgene gas. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.



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A flowchart illustrating the synthesis of **2,6-Dichlorophenyl isocyanate**.

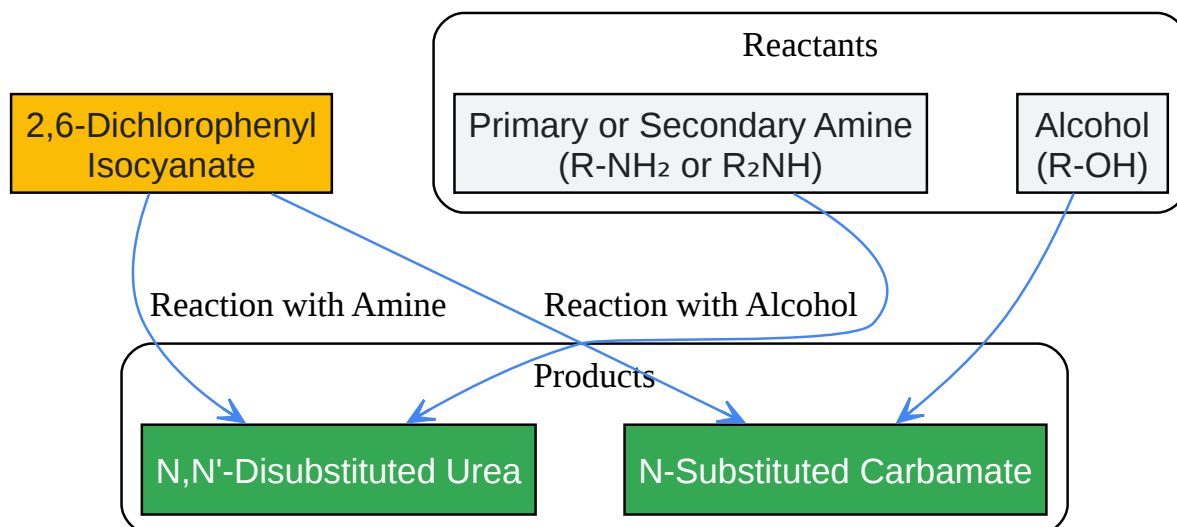
Experimental Protocol: Synthesis from 2,6-Dichloroaniline

This protocol is adapted from a general procedure for the synthesis of aryl isocyanates using triphosgene.<sup>[1][3]</sup>

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Amine:** Dissolve 2,6-dichloroaniline (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred triphosgene solution at 0 °C (ice bath).
- **Addition of Base:** After the addition of the aniline is complete, add a solution of triethylamine (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak ( $\sim 2270\text{ cm}^{-1}$ ).
- **Work-up:** Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **2,6-dichlorophenyl isocyanate**.

## Chemical Reactivity and Applications

**2,6-Dichlorophenyl isocyanate** is a versatile intermediate for the synthesis of various derivatives, primarily ureas and carbamates. These reactions are typically high-yielding and proceed under mild conditions.



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## References

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